28-表雷帕霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

28-Epirapamycin is an impurity of Rapamycin . Rapamycin is a potent and specific mTOR inhibitor with an IC50 of 0.1 nM in HEK293 cells .

Synthesis Analysis

The efficient and selective epimerization of the immunosuppressant rapamycin to 28-epirapamycin under mild conditions is described . The mechanism of epimerization involves an equilibrium of the four C28/C29 diastereomers through a two-step retroaldol/aldol (macrocycle ring-opening/ring-closing) sequence .Molecular Structure Analysis

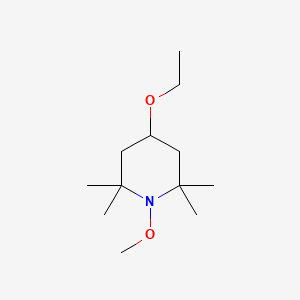

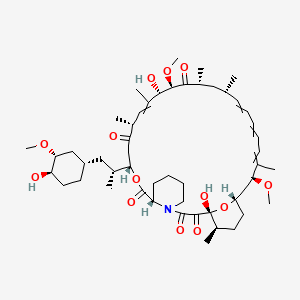

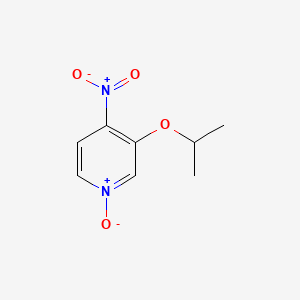

The molecular formula of 28-Epirapamycin is C51H79NO13 . The molecular weight is 914.2 g/mol . The IUPAC name is (1R,9S,12S,15R,18S,19R,21R,23S,30S,32S,35R)-1,18-Dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone .Chemical Reactions Analysis

The mechanism of epimerization of rapamycin to 28-epirapamycin involves an equilibrium of the four C28/C29 diastereomers through a two-step retroaldol/aldol (macrocycle ring-opening/ring-closing) sequence .Physical And Chemical Properties Analysis

The molecular weight of 28-Epirapamycin is 914.2 g/mol . It has a molecular formula of C51H79NO13 . The IUPAC name is (1R,9S,12S,15R,18S,19R,21R,23S,30S,32S,35R)-1,18-Dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone .科学研究应用

雷帕霉素的高效差向异构化

Yang 等人 (1999) 的一项研究描述了在温和条件下雷帕霉素选择性差向异构化为 28-表雷帕霉素的过程。该过程涉及逆羟醛/羟醛机制,可能对在中性条件下创建作为羟醛反应合成子的 β-羟基酮有用,这可能对药物合成和开发产生影响 (Yang 等人, 1999)。

核糖体毒性应激反应和蛋白质合成抑制

Iordanov 等人 (1997) 探讨了各种抑制剂(包括那些针对核糖体中的肽基转移酶反应的抑制剂)对应激激活蛋白激酶 JNK1 的激活。本研究提供了对 28-表雷帕霉素等物质与细胞应激反应和蛋白质合成之间的分子相互作用和影响的见解,这与理解细胞机制和药物相互作用相关 (Iordanov 等人, 1997)。

膜活性抗菌剂

Li 等人 (2021) 设计并评估了作为抗菌剂的新型膜活性巴库奇醇衍生物。他们研究中的化合物 28 显示出有效的抗菌活性和快速的杀菌特性,证明了 28-表雷帕霉素衍生物在治疗细菌感染中的潜力 (Li 等人, 2021)。

败血症模型中的抗菌肽

Giacometti 等人 (2004) 研究了牛抗菌肽 BMAP-28 及其在葡萄球菌败血症模型中的功效。了解此类肽的作用机制可以提供有关 28-表雷帕霉素如何与细菌细胞和宿主免疫反应相互作用的见解 (Giacometti 等人, 2004)。

Canthin-6-One 类似物的合成和抗菌活性

Dai 等人 (2018) 合成了 Canthin-6-One 类似物以研究其抗菌活性。化合物 28 具有杀菌作用和低细胞毒性,突出了 28-表雷帕霉素及其衍生物在抗菌药物开发中的潜力 (Dai 等人, 2018)。

人淋巴细胞中的细胞因子基因表达谱

Pan-Hammarström 等人 (2006) 研究了中药方剂 VI-28 对人淋巴细胞中基因表达的影响。这项研究表明 28-表雷帕霉素在调节免疫反应中的潜力,特别是在增强 T 细胞功能方面 (Pan-Hammarström 等人, 2006)。

28-O-甲基雷帕霉素的 X 射线晶体结构

Kallen 等人 (1996) 提供了对 28-O-甲基雷帕霉素的结构和功能方面的见解,有助于理解雷帕霉素 28 位点的修饰(如 28-表雷帕霉素)如何影响其生物活性 (Kallen 等人, 1996)。

新型抗病毒剂的发现

Moore 等人 (2013) 发现了具有广谱抗病毒活性的新型抑制剂。他们研究中的化合物 28a 证明了 28-表雷帕霉素衍生物在抗病毒治疗中的潜力 (Moore 等人, 2013)。

未来方向

Rapamycin and its derivatives have been clinically approved for some cancer indications . The absence of broad clinical effectiveness suggests that the full therapeutic potential of TOR inhibition is not being exploited . This has spurred the development of ATP-competitive inhibitors of TOR kinase activity . These compounds hold the promise of providing more comprehensive and sustained TORC1 inhibition than rapamycin, in addition to inhibition of TORC2 activity .

属性

IUPAC Name |

(1R,9S,12S,15R,18S,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46+,47+,51-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJCIRLUMZQUOT-OGLZFCPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)C)O)OC)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H79NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

28-Epirapamycin | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)

![6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B570510.png)